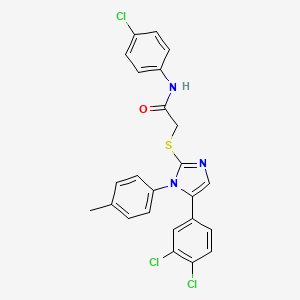methanone CAS No. 383146-96-1](/img/structure/B2907579.png)
[1-(4-bromophenyl)-1H-pyrrol-2-yl](morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone: is a synthetic organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol This compound features a bromophenyl group attached to a pyrrole ring, which is further connected to a morpholino group through a methanone linkage
Vorbereitungsmethoden
The synthesis of 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone typically involves the following steps :
Bromination: The starting material, 1-acetyl-4-phenyl-2-pyrrolidone, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as azo-bisisobutyronitrile (AIBN) or under UV irradiation.
Dehydrobromination: The brominated intermediate is then subjected to dehydrobromination to form the desired pyrrole derivative.
Morpholino Addition: The final step involves the addition of a morpholino group to the pyrrole derivative through a methanone linkage.
Analyse Chemischer Reaktionen
1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(4-bromophenyl)-1H-pyrrol-2-ylmethanone can be compared with other similar compounds, such as :
(4-Bromophenyl)(morpholino)methanone: Similar in structure but lacks the pyrrole ring.
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone: Contains a pyrazole ring instead of a pyrrole ring.
1-Benzofuran-2-yl(4-bromophenyl)methanone: Features a benzofuran ring instead of a pyrrole ring.
Eigenschaften
IUPAC Name |
[1-(4-bromophenyl)pyrrol-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(18)15(19)17-8-10-20-11-9-17/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXNRZDXFKUTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2907499.png)
![3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2907500.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2907503.png)


![4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B2907509.png)





